Nitroscanate (IUPAC name: 2-(4-nitrophenylthio)-5-nitrothiazole) is a broad-spectrum anthelmintic compound effective against various cestode and nematode species. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its broad-spectrum activity makes it a valuable tool for studying the control and prevention of parasitic infections in various animal models, including dogs, cats, mice, rats, and fish. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Nitroscanate is classified under the category of organic compounds, specifically as a nitrosamine derivative. It is synthesized from 4-nitrophenol and 4-isothiocyanatophenol through a series of chemical reactions. The compound is also recognized in various databases, including PubChem and the Environmental Protection Agency's DSSTox database, which provide detailed information on its properties and potential hazards.
The synthesis of Nitroscanate involves several key steps:
The synthesis typically occurs under controlled conditions to optimize yield and purity. Industrial production methods may employ advanced techniques such as continuous flow reactors to enhance efficiency and reproducibility .
Nitroscanate participates in various chemical reactions:
The versatility of Nitroscanate in these reactions makes it valuable for synthetic organic chemistry.
The mechanism of action of Nitroscanate as an anthelmintic involves interference with the metabolic processes of parasites. It disrupts energy metabolism by inhibiting specific enzymatic pathways crucial for ATP production in helminths. This action leads to paralysis and eventual death of the parasites, effectively controlling infections such as roundworms, hookworms, and tapeworms in veterinary applications .
Nitroscanate exhibits several notable physical properties:
Chemical analyses indicate that Nitroscanate can act as both a reducing agent and a nucleophile, depending on the reaction conditions .
Nitroscanate has diverse applications across various scientific fields:
Nitroscanate was developed and introduced in the 1970s by the pharmaceutical company Ciba-Geigy (later Novartis Animal Health, now Elanco), marking a significant addition to the veterinary parasiticide market [9]. This period followed the "golden age" of anthelmintic discovery (1960-1980), which saw the introduction of major drug classes including benzimidazoles, levamisole, and macrocyclic lactones [4]. Unlike these broad-spectrum agents, nitroscanate emerged as a medium-spectrum anthelmintic with particular efficacy against canine cestodes alongside activity against important nematodes [9].
The discovery of nitroscanate occurred within the context of increasing recognition of zoonotic parasitic diseases and the specific therapeutic gap for tapeworm infections in companion animals. Prior to its development, treatment of mixed parasitic infections often required multiple drugs, complicating treatment regimens and compliance [5]. The compound (chemical name: 1-(4-Isothiocyanatophenoxy)-4-nitrobenzene; CAS number: 19881-18-6) was optimized for oral administration and entered the market under the trade name Lopatol®, primarily formulated as film-coated tablets [2] [8] [9]. Its patent protection has since expired, allowing for limited generic production, though original branded products remain significant in certain markets [9].
The development of nitroscanate occurred during a transitional period in parasitology research, when pharmaceutical companies began shifting resources away from novel anthelmintic discovery toward refining existing molecules and developing novel formulations. This shift was driven by the increasing costs of drug development and regulatory hurdles, particularly for veterinary medicines [1] [4]. Consequently, nitroscanate represents one of the last distinct chemical classes introduced specifically for companion animal deworming before the industry's focus narrowed significantly in subsequent decades.
Table 1: Historical Context of Nitroscanate Development Relative to Other Major Anthelmintic Classes
Decade | Major Anthelmintic Classes Introduced | Primary Target Species | Innovation Context |
---|---|---|---|
1960s | Benzimidazoles (e.g., thiabendazole), Tetrahydropyrimidines (e.g., pyrantel) | Livestock, Companion Animals | Post-WWII agricultural expansion, intensive farming |
1970s | Isothiocyanates (Nitroscanate), Salicylanilides (e.g., closantel), Macrocyclic Lactones (early ivermectin development) | Companion Animals (Nitroscanate), Livestock | Growing companion animal market, recognition of zoonotic risks |
1980s | Macrocyclic Lactones (ivermectin, selamectin), Amino-Acetonitrile Derivatives (monepantel - later) | Livestock, Companion Animals | Biotechnology advances, fermentation-derived compounds |
2000+ | Spiroindoles (derquantel), Cyclic Octadepsipeptides (emodepside) | Mainly Livestock | Targeted development against resistant parasites |
Nitroscanate belongs to the chemical class of isothiocyanates, characterized by the functional group -N=C=S attached to an aromatic ring system [2] [9]. Its molecular structure (C₁₃H₈N₂O₃S; molecular weight 272.28 g/mol) consists of a benzene ring substituted with a nitro group (-NO₂) linked via an oxygen bridge to a second benzene ring bearing the isothiocyanate moiety [2] [8]. This specific configuration confers both its anthelmintic properties and physicochemical characteristics, including limited water solubility and moderate lipophilicity [9].
Within the broader landscape of anthelmintics, nitroscanate occupies a specialized niche due to its dual nematicidal and cestocidal activity. It is pharmacologically distinct from other major anthelmintic classes:
The precise molecular target of nitroscanate remains incompletely elucidated, which is not uncommon among anthelmintics developed through phenotypic screening rather than target-based design. However, experimental evidence indicates it likely functions as an uncoupler of oxidative phosphorylation in parasite mitochondria [5] [9]. This mechanism disrupts adenosine triphosphate (ATP) production, the primary energy currency of cells, thereby impairing critical physiological processes including motility, nutrient uptake, and reproduction in susceptible helminths [9]. This bioenergetic disruption mechanism distinguishes it from neurotransmitter-targeting anthelmintics and may contribute to its activity against tapeworms, which are generally less susceptible to neurotoxic agents [8] [9].
Table 2: Nitroscanate's Spectrum of Activity Against Major Canine Helminths
Parasite | Class | Efficacy | Public Health Significance (Zoonotic Potential) |
---|---|---|---|
Toxocara canis, Toxocara cati | Nematode (Ascarid) | High efficacy | High (Visceral and ocular larva migrans) |
Ancylostoma caninum, Ancylostoma ceylanicum, Uncinaria stenocephala | Nematode (Hookworm) | High efficacy | Moderate to High (Cutaneous larva migrans, enteric infection) |
Dipylidium caninum | Cestode (Tapeworm) | High efficacy | Low (Rare accidental infection, typically pediatric) |
Taenia spp. | Cestode (Tapeworm) | High efficacy | Low (Except E. granulosus - high significance) |
Echinococcus granulosus | Cestode (Tapeworm) | High efficacy | Very High (Causes cystic echinococcosis) |
Trichuris vulpis | Nematode (Whipworm) | Limited/No efficacy | Low (Rare zoonotic reports) |
Strongyloides spp. | Nematode | Limited/No efficacy | Moderate (S. stercoralis causes human strongyloidiasis) |
The helminths targeted by nitroscanate remain highly prevalent in canine populations worldwide, particularly in regions with suboptimal veterinary care access, tropical/subtropical climates, and large populations of free-roaming dogs [3] [6] [10]. The epidemiological significance of these parasites extends beyond canine health due to their well-documented zoonotic potential, establishing dogs as important reservoirs for human infections in many endemic areas [3] [6].
Hookworms (Ancylostoma spp.) demonstrate particularly high prevalence across diverse geographical regions. Molecular epidemiological studies have revealed significant burdens:
Toxocara species (T. canis, T. cati) also maintain substantial global presence. Puppies present particular epidemiological significance due to transplacental and transmammary transmission routes, ensuring high infection rates even in the absence of significant environmental contamination. Grenadian studies revealed that puppies begin shedding Toxocara eggs as early as two weeks postpartum, highlighting the challenges of breaking transmission cycles through traditional deworming schedules [3]. Seroprevalence studies in human populations (e.g., 37% in one Grenadian cohort) demonstrate significant environmental exposure and zoonotic transmission risk [3].
Tapeworm infections (Dipylidium caninum, Taenia spp., and Echinococcus granulosus) show variable prevalence influenced by intermediate host availability and ectoparasite vectors. Dipylidium caninum, transmitted by fleas, maintains cosmopolitan distribution with prevalence often exceeding 20% in dogs with inadequate flea control [5] [8]. Echinococcus granulosus, though controlled in many developed regions, persists in pastoral communities where dogs have access to infected ruminant offal, representing a critical public health concern due to its potential to cause life-threatening hydatid disease in humans [9].
Table 3: Geographical Variation in Prevalence of Nitroscanate-Target Helminths in Canine Populations
Region/Country | Hookworm Prevalence (%) | Toxocara Prevalence (%) | Tapeworm Prevalence (%) | Key Risk Factors |
---|---|---|---|---|
Grenada, West Indies | 40.8% (Molecular detection) | 9% (Microscopy), 5.7% (T. canis by qPCR) | Not specifically reported | Free-roaming behavior, tropical climate, limited anthelmintic use |
Australian Indigenous Communities | 77.3% (Pooled true prevalence) | Variable (Limited data) | Variable (Limited data) | Tropical climate, inadequate sanitation, free-roaming dogs, cultural human-dog relationships |
Southeast Asia | 23-60% (Various studies) | 15-40% (Various studies) | 10-30% (Various studies) | High humidity, temperature, rice farming, free-roaming dog populations |
Southern Europe | 5-15% (Urban), 10-30% (Rural) | 5-20% | 5-25% | Stray dog populations, hunting dogs accessing paratenic hosts |
Temperate Developed Regions | <5-15% | <5-20% | <5-15% | Kennel environments, inadequate deworming protocols, presence of intermediate hosts/vectors |
Critical risk factors influencing prevalence of nitroscanate-target parasites include:
The persistent high prevalence of these helminthiases underscores the ongoing relevance of anthelmintics like nitroscanate within integrated parasite control strategies, particularly given their specific efficacy against tapeworms where other broad-spectrum agents may fail. However, sustainable control requires complementing pharmaceutical intervention with improved sanitation, vector control (for Dipylidium), and public health education addressing zoonotic risks [6] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8